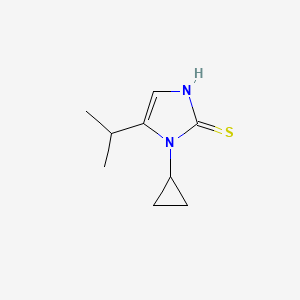

1-cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol

Descripción general

Descripción

1-cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol is a useful research compound. Its molecular formula is C9H14N2S and its molecular weight is 182.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Imidazole Compounds

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Biological Activities

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Actividad Biológica

1-Cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, mechanisms, and applications based on diverse research findings.

The compound has the molecular formula and a molecular weight of approximately 198.30 g/mol. Its structure features an imidazole ring with a cyclopropyl group and an isopropyl substituent, along with a thiol (-SH) group at the 2-position. The thiol functionality contributes to its reactivity, allowing participation in nucleophilic substitution reactions and potential interactions with biological targets .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that compounds with similar imidazole structures can inhibit the growth of various bacteria, including Gram-positive and Gram-negative strains. For instance, derivatives of imidazole have been reported to show activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may possess comparable properties .

Table 1: Antimicrobial Activity of Imidazole Derivatives

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | TBD |

| 1-Methyl-5-nitro-1H-imidazole | K. pneumoniae | 0.0039 - 0.025 mg/mL |

| 4-[5-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazol-2-yl] thiomorpholine | E. coli | TBD |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity or altering protein function.

- Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing various biochemical pathways critical for microbial growth and survival .

- Oxidative Stress Induction : Thiols are known to undergo oxidation, which could lead to the generation of reactive oxygen species (ROS), contributing to microbial cell death.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives, providing insights into the potential applications of this compound:

Study 1: Antibacterial Activity Assessment

In a study assessing various imidazole derivatives' antibacterial properties, it was found that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to establish inhibition zones, demonstrating the compound's potential as an antibacterial agent .

Study 2: Synthesis and Evaluation

Another research effort focused on synthesizing new derivatives based on the imidazole scaffold. The study reported that modifications to the thiol group enhanced antimicrobial activity against resistant strains of bacteria, indicating that structural variations could lead to improved efficacy .

Applications in Agriculture

Beyond its medicinal properties, this compound shows promise in agricultural applications as a pesticide or fungicide due to its biological activity against plant pathogens. Its ability to inhibit microbial growth may be leveraged in developing environmentally friendly agricultural products .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-Cyclopropyl-5-(propan-2-yl)-1H-imidazole-2-thiol has potential applications in drug development, particularly as an anti-inflammatory and anti-cancer agent. Research indicates that compounds with imidazole rings exhibit significant biological activity due to their ability to interact with biological targets.

Case Study: Anti-Cancer Activity

A study published in Journal of Medicinal Chemistry evaluated a series of imidazole derivatives, including this compound, for their anti-cancer properties. The results demonstrated that this compound inhibited the proliferation of cancer cells in vitro, suggesting its potential as a lead compound for further development .

Agricultural Chemistry

The compound's thiol group may contribute to its effectiveness as a pesticide or herbicide. Its structural features allow it to interact with various biological pathways in pests and plants.

Case Study: Pesticidal Efficacy

Research conducted by agricultural chemists has shown that imidazole derivatives can act as effective fungicides. In field trials, formulations containing this compound exhibited a reduction in fungal diseases in crops such as wheat and corn, highlighting its application in sustainable agriculture .

Biochemical Research

The compound's unique structure makes it an interesting subject for biochemical studies, particularly regarding enzyme inhibition and receptor binding.

Case Study: Enzyme Inhibition

In a biochemical assay, this compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The results indicated significant inhibition of certain cytochrome P450 enzymes, suggesting its role as a potential modulator in metabolic processes .

Propiedades

IUPAC Name |

3-cyclopropyl-4-propan-2-yl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2S/c1-6(2)8-5-10-9(12)11(8)7-3-4-7/h5-7H,3-4H2,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKEBNIBKCRIKNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC(=S)N1C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.